molecular formula C7H11NO2 B8189353 Rel-(1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylic acid

Rel-(1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylic acid

Cat. No.: B8189353
M. Wt: 141.17 g/mol
InChI Key: XTWCVZSFFPDDPK-NGJCXOISSA-N
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Description

Rel-(1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylic acid: is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rel-(1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylic acid can be achieved through various synthetic routes. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Rel-(1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, Rel-(1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylic acid is used as a building block for synthesizing more complex molecules.

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products.

Medicine: In medicine, this compound has potential applications in drug development. Its unique structure may allow for the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Rel-(1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: Rel-(1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group at the 2-position. This unique structure allows for specific interactions with molecular targets, making it valuable in various scientific research applications.

Properties

IUPAC Name

(1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7(10)5-2-1-4-3-6(5)8-4/h4-6,8H,1-3H2,(H,9,10)/t4-,5+,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWCVZSFFPDDPK-NGJCXOISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC1N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H]2C[C@@H]1N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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